![molecular formula C19H17N5O B2376433 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1207049-68-0](/img/structure/B2376433.png)

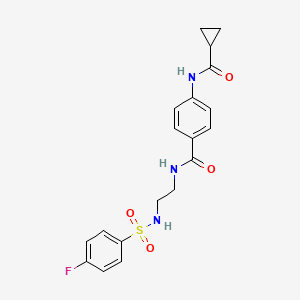

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The specific chemical reactions involving “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide” are not detailed in the available literature .

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide” are not detailed in the available literature .

Scientific Research Applications

Anticancer Properties

The compound exhibits promising antiproliferative effects against cancer cell lines. Specifically, a Pd(II) complex derived from this ligand demonstrated excellent potency against Ehrlich ascites carcinoma (EAC) cells, with an IC50 value of approximately 10 μM. The complex’s in vivo antitumor effect also extended survivability in a murine EAC tumor model. Mechanistically, the Pd(II) complex exerts its tumor-inhibitory action through antiangiogenic effects and apoptosis promotion, as evidenced by DNA condensation and FACS analysis .

Antibacterial Activity

Although not widely explored, the compound’s antibacterial properties are noteworthy. It has been screened against both Gram-positive and Gram-negative bacterial species, showing potential as an antimicrobial agent .

Antiviral Potential

The compound’s derivatives have been evaluated for antiviral activity against the pandemic influenza virus A/Puerto Rico/8/34 (H1N1). While further studies are needed, this highlights its potential in combating viral infections .

DNA Interaction

The Pd(II) complex interacts with DNA, leading to apoptosis. Its strong π–π stacking interaction with DNA base pairs contributes to its antitumor properties. Molecular docking studies support its inhibition ability .

Synthesis Methodology

The compound serves as a versatile building block. A general, inexpensive method allows for its synthesis, along with the formation of C–N bonds, using aromatic aldehydes and o-phenylenediamine .

Drug Development Prospects

Considering its experimental results and drug-likeness properties, the Pd(II) complex holds promise as a potential anticancer drug in the future .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c1-12-11-20-24(2)17(12)19(25)23-14-8-4-3-7-13(14)18-21-15-9-5-6-10-16(15)22-18/h3-11H,1-2H3,(H,21,22)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGPHCGCMJLRGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2376356.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide](/img/structure/B2376357.png)

![1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride](/img/structure/B2376358.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2376361.png)

amino}acetamide](/img/structure/B2376365.png)

amine](/img/structure/B2376366.png)

![methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2376369.png)